

Technical Guide: Physical Properties of Methyl hept-2-yneoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl hept-2-yneoate*

Cat. No.: B096303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hept-2-yneoate is an organic compound classified as an ester of a carboxylic acid. Its molecular structure consists of a seven-carbon chain with a triple bond at the second position (an internal alkyne) and a methyl ester group. This compound is of interest in organic synthesis and may serve as a building block for more complex molecules in pharmaceutical and fragrance applications.^{[1][2]} A thorough understanding of its physical properties is essential for its handling, application, and the design of synthetic routes. This guide provides a summary of the key physical characteristics of **Methyl hept-2-yneoate** and detailed methodologies for their experimental determination.

Physical and Chemical Properties

The physical properties of **Methyl hept-2-yneoate** are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and physical processes.

Property	Value	Units
Molecular Formula	C ₈ H ₁₂ O ₂	-
Molecular Weight	140.18	g/mol
Appearance	Colorless to pale yellow liquid	-
Odor	Fruity	-
Boiling Point	205.1	°C at 760 mmHg
Melting Point	Not available	°C
Density	0.951	g/cm ³
Refractive Index	1.44	-
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water. [2]	-
Flash Point	76.9	°C
Vapor Pressure	0.255	mmHg at 25°C

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following section details the standard experimental procedures for measuring the key physical properties of liquid compounds such as **Methyl hept-2-ynoate**.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a key indicator of the purity of a liquid. The Thiele tube method is a common and effective technique for its determination.

Apparatus:

- Thiele tube
- Thermometer (0-250 °C range)

- Small test tube
- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or heating mantle)
- Mineral oil or silicone oil
- Stand and clamps

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Place a small amount (1-2 mL) of **Methyl hept-2-ynoate** into the small test tube.
- Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged in the liquid.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.
- Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- Continue gentle heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer
- Pipette

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer on the analytical balance and record its mass (m_1).
- Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
- Carefully adjust the volume of the water to the calibration mark on the pycnometer, ensuring no air bubbles are present.
- Dry the outside of the pycnometer and weigh it. Record the mass of the pycnometer filled with water (m_2).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with **Methyl hept-2-ynoate** and allow it to equilibrate in the constant temperature water bath.
- Adjust the volume to the calibration mark, dry the exterior, and weigh the pycnometer filled with the sample. Record this mass (m_3).

- The density of the sample is calculated using the following formula: Density of sample = $[(m_3 - m_1) / (m_2 - m_1)] \times$ Density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property. The Abbe refractometer is a standard instrument for this measurement.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Light source (sodium lamp or white light with a compensating prism)
- Dropper or pipette
- Ethanol or other suitable solvent for cleaning

Procedure:

- Turn on the light source and the constant temperature water bath, setting it to the desired temperature (e.g., 20 °C).
- Clean the prism surfaces of the refractometer using a soft tissue and a suitable solvent (e.g., ethanol), then allow them to dry completely.
- Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water) onto the lower prism.
- Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- Read the refractive index from the scale. If it does not match the known value for the standard, adjust the calibration screw.

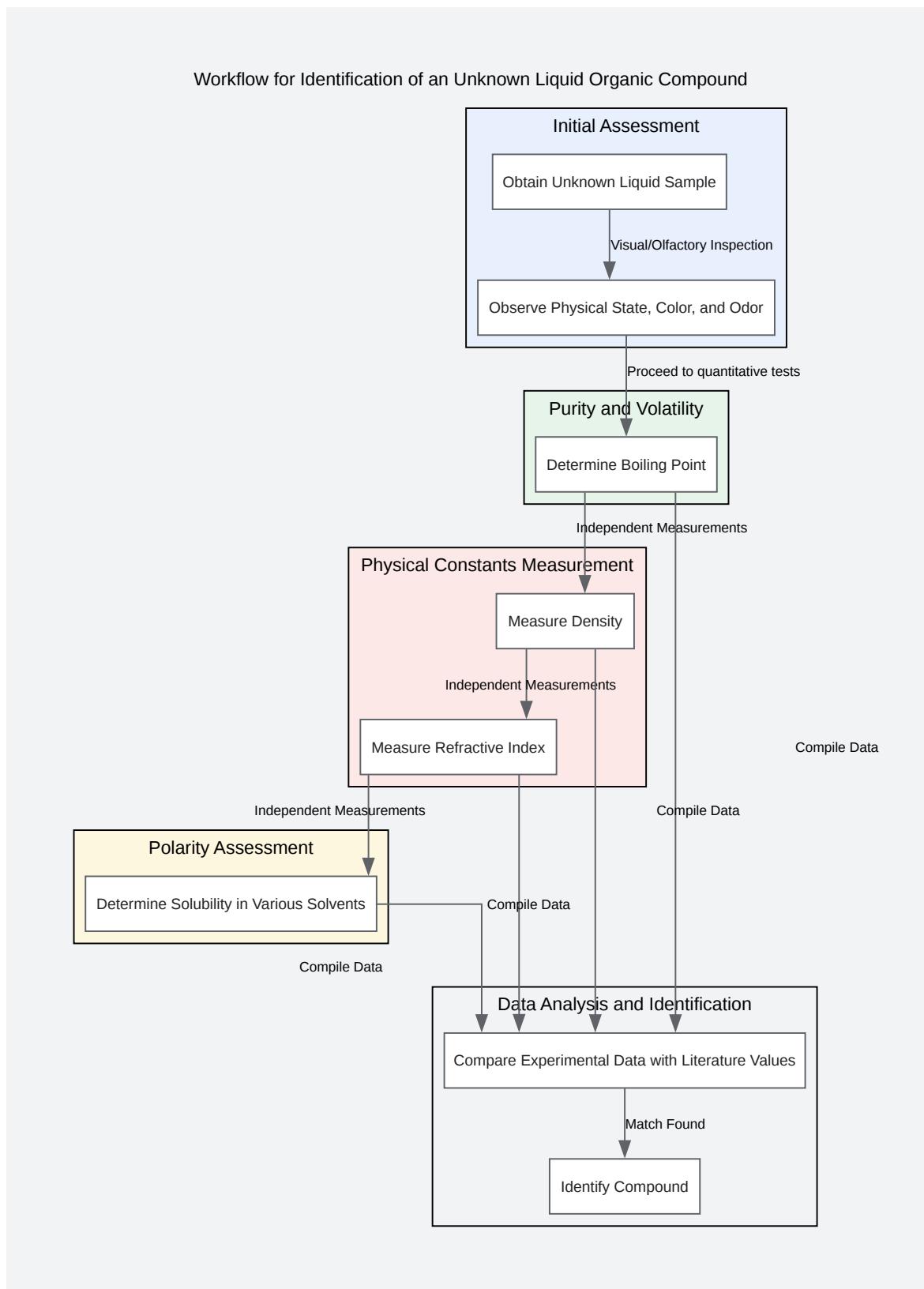
- Clean the prisms again and apply a few drops of **Methyl hept-2-ynoate** to the lower prism.
- Close the prisms and make the necessary adjustments to bring the sharp dividing line to the center of the crosshairs.
- Read the refractive index of the sample from the scale.

Determination of Solubility

A qualitative assessment of solubility in different solvents is important for understanding the polarity and potential applications of a compound.

Apparatus:

- Test tubes and rack
- Stirring rod
- Graduated cylinders or pipettes
- Various solvents (e.g., water, ethanol, diethyl ether, acetone, toluene)


Procedure:

- Place a small, measured amount of **Methyl hept-2-ynoate** (e.g., 0.1 g or a few drops) into separate, labeled test tubes.
- Add a small volume (e.g., 1 mL) of a solvent to the first test tube.
- Stir the mixture vigorously with a clean stirring rod for a set period (e.g., 1-2 minutes).
- Observe whether the solute completely dissolves. If it forms a homogeneous solution, it is considered soluble. If a separate layer or solid particles remain, it is insoluble or partially soluble.
- If the compound does not dissolve, the mixture can be gently warmed to observe any change in solubility with temperature.

- Repeat the process for each of the selected solvents, using a clean test tube and stirring rod for each.
- Record the solubility of **Methyl hept-2-ynoate** in each solvent (e.g., soluble, partially soluble, insoluble).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the identification of an unknown liquid organic compound, such as **Methyl hept-2-ynoate**, by determining its physical properties.

[Click to download full resolution via product page](#)

Caption: Workflow for the identification of an unknown liquid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Methyl hept-2-ynoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096303#physical-properties-of-methyl-hept-2-ynoate\]](https://www.benchchem.com/product/b096303#physical-properties-of-methyl-hept-2-ynoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com